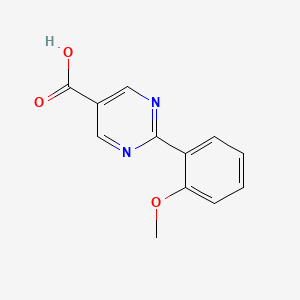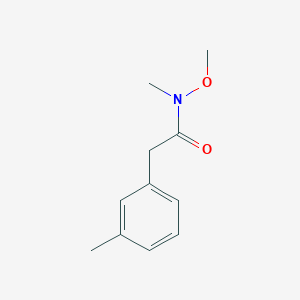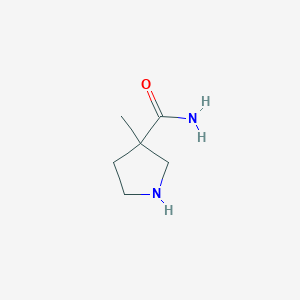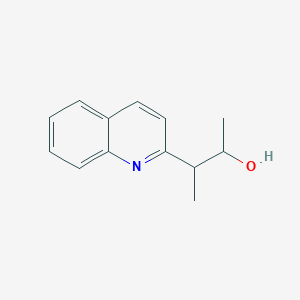
2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone
Descripción general
Descripción
2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone, also known as 2-iodo-1,3-dioxolane, is a synthetic compound with a wide range of applications in scientific research. It is a colorless solid that is soluble in most organic solvents. It has been used in various research fields, such as organic chemistry, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
1. Synthesis of Monoprotected 1,4-Diketones The photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone leads to the formation of 1,3-dioxolan-2-yl radicals, which are trapped by α,β-unsaturated ketones, yielding monoprotected 1,4-diketones. The process showcases a viable alternative for synthesizing 1,4-diketones via radicals, with particularly good yields when using cyclic enones (Mosca et al., 2001).
2. Thermal Degradation and Characterization of Polymers The synthesis and characterization of poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] from glycidyl methacrylate and benzaldehyde have been explored. This includes detailed spectral characterization and thermal degradation studies. The degradation process of the polymer produces various volatile products, and the mechanism of degradation has been studied and discussed, highlighting the potential industrial applications of such materials (Coskun et al., 1998).
Chemical Reactions and Intermediates
3. Vic-Dioxime Complex Formation The synthesis of certain vic-dioxime complexes from N-(4-{[(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]amino}butyl)-N′-hydroxy-2-(hydroxyimino)ethanimidamide and related compounds has been reported. The structural assignments of these complexes are supported by various spectroscopic and analytical techniques, showcasing the diverse applications of 1,3-dioxolane derivatives in coordination chemistry (Canpolat & Kaya, 2005).
4. Synthesis of N-Alkylaminoacetophenones The synthesis of N-alkylaminoacetophenones via a benzyne intermediate involves the reaction of 2-(2-bromophenyl)-2-methyl-1,1-dioxolane with various lithium amides, leading to the corresponding N-(alkyl)-3-(2-methyl-1,3-dioxolan-2-yl)benzenamines. This synthesis showcases the reactivity of dioxolane derivatives towards forming complex organic compounds (Albright & Lieberman, 1994).
Propiedades
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(2-iodophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IO3/c12-9-4-2-1-3-8(9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZTZFRRQYQKAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=CC=C2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Dioxolan-2-yl)-1-(2-iodo-phenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]-N-methylmethanamine](/img/structure/B1428342.png)


![2-[2-(Trifluoromethyl)phenyl]cycloheptan-1-amine](/img/structure/B1428346.png)





![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol](/img/structure/B1428356.png)


